4,5-Dimethyl-2-phenyl-6H-perimidin-6-one
Description
Structure
3D Structure
Properties
CAS No. |
61735-73-7 |
|---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenylperimidin-6-one |
InChI |
InChI=1S/C19H14N2O/c1-11-12(2)18(22)14-9-6-10-15-16(14)17(11)21-19(20-15)13-7-4-3-5-8-13/h3-10H,1-2H3 |
InChI Key |
PFEHEQUWXBMSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C3C1=NC(=NC3=CC=C2)C4=CC=CC=C4)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dimethyl 2 Phenyl 6h Perimidin 6 One and Analogues
Retrosynthetic Analysis of the 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one Core
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inlkouniv.ac.in This process involves imaginary "disconnections" of chemical bonds that correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.indeanfrancispress.com For the this compound core, the analysis begins by identifying the key structural features, namely the fused tricyclic system containing a pyrimidinone ring.
The primary disconnection strategy for the perimidinone core involves breaking the two C-N bonds of the pyrimidinone ring. This approach simplifies the target molecule into two key precursor fragments, or "synthons". youtube.com This conceptual breakdown leads to a substituted 1,8-diaminonaphthalene (B57835) derivative and a dicarbonyl-containing fragment.
Key Disconnection and Precursors:
Disconnection: Cleavage of the N1-C2 and N3-C2 bonds, as well as the N1-C9a bond, which are formed during the final cyclization steps.
Precursors: This retrosynthetic step points to three primary building blocks:
A substituted 1,8-diaminonaphthalene, specifically 2,3-dimethylnaphthalene-1,8-diamine.
Benzaldehyde (B42025), which provides the phenyl group at the 2-position.
A component that provides the carbonyl group at the 6-position, often an α-keto acid or a related dicarbonyl compound.
This analysis provides a logical pathway for designing the synthesis, suggesting that the target molecule can be constructed through the condensation of these simpler starting materials. slideshare.net
Multicomponent Reaction Approaches to Perimidinone Frameworks
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov These reactions are prized for their operational simplicity, atom economy, and ability to quickly generate molecular diversity. researchgate.netnih.gov For the synthesis of perimidinone frameworks, MCRs typically involve the condensation of a 1,8-diaminonaphthalene derivative, an aldehyde, and a third component that facilitates the formation of the pyrimidinone ring.
The efficiency and selectivity of MCRs for perimidinone synthesis are often significantly enhanced by the use of catalysts. mdpi.com Various catalytic systems, including acid, metal, and organocatalysts, have been employed to promote the cyclocondensation reaction. nih.gov
Acid Catalysis: A range of acid catalysts, from hybrid heteropolyacids to simpler Brønsted acids, have been used to synthesize perimidines by reacting 1,8-diaminonaphthalene (NDA) with aldehydes. nih.gov
Metal Catalysis: Transition metal catalysts, such as ruthenium(III) chloride, have proven effective in the synthesis of perimidine derivatives from NDA and various ketones. nih.gov These reactions proceed via cyclocondensation and the formation of a Schiff base intermediate.
Organocatalysis: Green, reusable organocatalysts like squaric acid have been successfully used for the synthesis of perimidines in aqueous media, highlighting the move towards more environmentally benign synthetic protocols. nih.gov
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Ruthenium(III) chloride | 1,8-diaminonaphthalene, Various ketones | Ethanol, 40°C | Excellent | nih.gov |
| Squaric acid (10 mol%) | 1,8-diaminonaphthalene, Ketones | Water, 80°C | High | nih.gov |
| Nano-γ-Al2O3/SbCl5 | 1,8-diaminonaphthalene, Aromatic aldehydes | Solvent-free, Room Temp. | High | nih.gov |
| Iridium Pincer Complex | Amidines, Alcohols | N/A | Up to 93% | nih.gov |
The choice of solvent and reaction conditions plays a critical role in the outcome of perimidinone synthesis, influencing reaction rates, yields, and environmental impact. Researchers have explored a variety of conditions to optimize these reactions.
Green Solvents: Water has been identified as a highly effective and environmentally friendly solvent for certain perimidinone syntheses, particularly when used with water-soluble organocatalysts like squaric acid. nih.gov
Promoting Solvents: Polar protic solvents such as fluorinated alcohols, including hexafluoroisopropyl alcohol (HFIP), can act as both the reaction medium and a promoter for key steps like aza-Michael additions in the formation of fused pyrimidinones. researchgate.net
Solvent-Free Conditions: To further enhance the green credentials of the synthesis, solvent-free methods have been developed. These often involve grinding the reactants together, sometimes with a solid-supported catalyst, at room temperature, which can lead to high yields with minimal waste. nih.govresearchgate.net
Microwave Irradiation: The use of microwave assistance can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. mdpi.comresearchgate.net This technique is particularly valuable for optimizing high-speed synthesis.
Cyclization Reactions in Perimidinone Formation
Cyclization is the pivotal step in which the linear or partially cyclized intermediates are converted into the final heterocyclic ring system. The formation of the perimidinone core relies on efficient intramolecular or annulation strategies to construct the final pyrimidinone ring.
Intramolecular cyclization involves the reaction of two functional groups within the same molecule to form a ring. The Thorpe–Ziegler reaction is a classic example of such a process, involving the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.orgchem-station.comresearchgate.net
This reaction is conceptually related to the Dieckmann condensation and is particularly useful for forming five- to eight-membered rings. wikipedia.orgchem-station.com While originally described for dinitriles, the underlying principle of intramolecular base-catalyzed condensation is a powerful tool in heterocyclic synthesis. In the context of perimidinone synthesis, a related intramolecular cyclization of a suitably functionalized naphthalene (B1677914) intermediate is a key strategy for closing the pyrimidinone ring and establishing the ketone functionality. researchgate.net
Mechanism Overview of Thorpe-Ziegler Reaction:
A strong base deprotonates the α-carbon of one nitrile group, forming a carbanion.
The carbanion attacks the carbon of the second nitrile group within the same molecule.
The resulting intermediate cyclizes to form a cyclic iminonitrile.
Tautomerization yields a more stable cyclic α-cyanoenamine.
Acidic hydrolysis of the enamine and nitrile groups produces the final cyclic ketone. chem-station.com
Annulation refers to a reaction that builds a new ring onto an existing molecular scaffold. nih.gov For the synthesis of fused perimidinone systems, this involves constructing the pyrimidinone ring onto a pre-existing naphthalene or related aromatic core. This strategy is essential for creating complex, polycyclic heterocyclic structures.
One common approach involves the condensation of a 1,8-diaminonaphthalene derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. This type of reaction, sometimes referred to as a tandem or domino reaction, can proceed through several steps in one pot, such as a Michael addition followed by an intramolecular ring closure and dehydration, to efficiently build the fused heterocyclic system. nih.gov These methods provide a versatile and powerful route to a wide range of fused N-heterocycles. researchgate.net
Regioselective Synthesis Strategies for Substituted Perimidinones
The primary challenge in the synthesis of specifically substituted perimidinones lies in the controlled synthesis of the appropriately substituted 1,8-diaminonaphthalene precursor. The regioselectivity of the final product is dictated by the substitution pattern of this starting material.
Synthesis of the Perimidine Core:
The construction of the perimidine ring is generally achieved through the reaction of a 1,8-diaminonaphthalene derivative with an aldehyde or ketone. For the synthesis of the 2-phenyl substituted core of the target molecule, benzaldehyde would be the appropriate reaction partner for the dimethyl-substituted 1,8-diaminonaphthalene. This condensation reaction can be promoted by various catalytic systems, including acid catalysts.
Oxidation to Perimidinone:
Following the formation of the perimidine ring, an oxidation step is required to introduce the ketone functional group at the 6-position. Aerobic oxidation, facilitated by visible light photoredox catalysis, has been reported as a method for converting perimidines to perimidinones. This approach offers a potentially greener alternative to traditional oxidizing agents.
Regiocontrol in Naphthalene Substitution:
Achieving the specific 4,5-dimethyl substitution on the 1,8-diaminonaphthalene precursor is a significant synthetic hurdle. The synthesis of 1,8-diaminonaphthalene itself typically starts from the nitration of 1-nitronaphthalene, which yields a mixture of dinitronaphthalene isomers, followed by reduction. wikipedia.org Direct methylation of 1,8-diaminonaphthalene would likely result in a mixture of N-methylated and C-methylated products with poor regioselectivity.
A plausible, though not explicitly documented, strategy for obtaining 4,5-dimethyl-1,8-diaminonaphthalene would involve a multi-step synthetic sequence starting from a pre-functionalized naphthalene core, where the positions of the methyl groups can be directed before the introduction and subsequent reduction of the nitro groups to form the diamine.
Green Chemistry Principles and Sustainable Synthetic Routes for Perimidinones
Recent advancements in chemical synthesis have emphasized the incorporation of green chemistry principles to develop more sustainable and environmentally benign processes. The synthesis of perimidines and their derivatives has been an active area for the application of these principles. wikipedia.org
Key green chemistry strategies applicable to perimidinone synthesis include:
Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. Research has focused on utilizing greener alternatives such as water, ethanol, or ionic liquids for the synthesis of perimidines. wikipedia.org
Catalyst Efficiency and Reusability: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For perimidine synthesis, a variety of catalysts have been explored, including:
Acid Catalysts: Heteropolyacids and squaric acid (a dibasic organocatalyst) have been used to promote the condensation reaction. wikipedia.org
Metal Catalysts: Ytterbium(III) triflate and FePO₄ have been shown to be effective, with FePO₄ being a particularly attractive green option due to its low cost, non-toxicity, and reusability. wikipedia.org
Nanocatalysts: Nano-silica sulfuric acid and nano-γ-Al₂O₃/SbCl₅ have been employed, often in solvent-free conditions, allowing for easy recovery and reuse. wikipedia.org
Energy Efficiency: Alternative energy sources such as microwave irradiation and ultrasound have been successfully applied to the synthesis of perimidines. These methods can significantly reduce reaction times and improve yields compared to conventional heating. wikipedia.org
Solvent-Free Conditions: Performing reactions without a solvent, often with grinding of the reactants, minimizes waste and simplifies purification. This approach has been demonstrated for the synthesis of perimidines using nanocatalysts. wikipedia.org
The following table summarizes various green synthetic methods for the preparation of the perimidine core, which is the precursor to perimidinones.
| Catalyst | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Bis(oxalato)boric acid (HBOB) | Ethanol, Reflux | Green solvent, mild conditions, recoverable catalyst | wikipedia.org |
| Squaric acid | Water, 80 °C | Green dibasic organocatalyst, high selectivity, water soluble, reusable | wikipedia.org |
| Ytterbium(III) triflate | Ethanol, Room Temp. | Water stable Lewis acid, ambient conditions, wide substrate scope | wikipedia.org |
| FePO₄ | Ethanol, Room Temp. | Low-cost, green, non-toxic, reusable | wikipedia.org |
| Nano-silica sulfuric acid | Ethanol, Room Temp. | Recyclable catalyst (up to 5 runs) | wikipedia.org |
| N-bromosuccinamide (NBS) | Water, Ultrasound | Reduced reaction time and by-products compared to conventional heating | wikipedia.org |
| Nano-γ-Al₂O₃/SbCl₅ | Solvent-free, Grinding | High yields at room temperature | wikipedia.org |
Advanced Spectroscopic and Structural Elucidation of 4,5 Dimethyl 2 Phenyl 6h Perimidin 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While a complete assigned ¹H NMR spectrum for 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one is not available, studies on related perimidin-6-one structures allow for the prediction of chemical shift regions for the key protons publish.csiro.au.
Methyl Protons: The protons of the methyl group at the C-5 position are expected to resonate around δ 2.5 ppm publish.csiro.au. The C-4 methyl group would likely appear in a similar aliphatic region.
Aromatic Protons: The protons on the perimidine ring system and the phenyl substituent would appear in the downfield aromatic region, typically between δ 7.0 and 8.5 ppm. In unsubstituted perimidin-6-ones, the proton located peri to the carbonyl group (at C-7) is notably deshielded and appears at a low field, around δ 8.3 ppm publish.csiro.au. The phenyl group protons would exhibit characteristic splitting patterns depending on their position (ortho, meta, para).
Quinonoid Proton: In related structures without a substituent at C-4, the quinonoid proton shows allylic coupling publish.csiro.au.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C4-CH₃ | ~2.4 - 2.6 | Singlet (s) |
| C5-CH₃ | ~2.5 publish.csiro.au | Singlet (s) |
| Phenyl Protons | ~7.2 - 7.8 | Multiplet (m) |
| Perimidine Aromatic Protons | ~7.1 - 8.3 | Multiplets (m), Doublets (d) |
This table is based on general values for related compounds and requires experimental verification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific ¹³C NMR data for this compound are not documented in the available literature. However, the spectrum would be expected to show distinct signals for each unique carbon atom.
Carbonyl Carbon: The C-6 carbonyl carbon would be the most downfield signal, typically appearing in the δ 180-190 ppm range.
Aromatic and Heterocyclic Carbons: Carbons of the phenyl and perimidine rings would resonate in the δ 110-160 ppm region.
Methyl Carbons: The C-4 and C-5 methyl carbons would appear in the upfield aliphatic region, likely between δ 15-25 ppm.
Advanced NMR Techniques for Stereochemical and Conformational Elucidation
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to define the preferred conformation of the phenyl group relative to the perimidine core. Without experimental data, a discussion of the stereochemistry and conformation remains speculative.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Carbonyl (C=O) Stretch: The most characteristic peak in the IR spectrum would be the strong absorption from the C=O group of the quinone system, expected in the range of 1650-1680 cm⁻¹.
Carbon-Nitrogen (C=N) Stretch: The imine bond within the perimidine ring would likely show a stretching vibration around 1600-1630 cm⁻¹.
Carbon-Carbon (C=C) Stretches: Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Carbon-Hydrogen (C-H) Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be just below 3000 cm⁻¹.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₂₁H₁₆N₂O), the molecular weight is approximately 324.37 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M]+ or [M+H]+). The fragmentation pattern would likely involve the loss of small molecules like CO, HCN, or cleavage of the phenyl group, providing further structural confirmation.
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions. A crystallographic study would confirm the planarity of the perimidin-6-one core and determine the dihedral angle of the phenyl ring relative to this core. No published crystal structure for this specific compound could be located.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Detailed information regarding the crystal packing, including intermolecular forces such as hydrogen bonding and π-π stacking for this compound, is not available in the reviewed scientific literature. The determination of these features requires single-crystal X-ray diffraction analysis, which has not been publicly reported for this specific compound.
Conformational Analysis of the this compound Skeleton in the Crystalline State
A conformational analysis of the this compound skeleton in its crystalline state cannot be provided, as the necessary crystallographic data, such as bond lengths, bond angles, and dihedral angles, have not been published. This information is essential for describing the three-dimensional arrangement of the molecule in the solid state.
Theoretical and Computational Investigations of 4,5 Dimethyl 2 Phenyl 6h Perimidin 6 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density. By modeling the electron density, DFT can accurately predict molecular properties, making it a valuable tool for studying the stability and electronic characteristics of 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one.
Geometry Optimization and Vibrational Frequency Analysis
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is identified.
Following optimization, vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis serves two primary purposes:
Verification of the Minimum Energy Structure : A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable molecule.
Prediction of Infrared Spectra : The calculated vibrational frequencies correspond to the fundamental vibrational modes of the molecule. These frequencies can be correlated with experimental infrared (IR) and Raman spectra, allowing for the assignment of spectral bands to specific molecular motions, such as C=O stretching, C-N stretching, or phenyl ring vibrations.
While specific calculations for this compound are not available in the reviewed literature, the expected data from such an analysis would be presented as follows:
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | Value | ||
| C-N (Perimidine) | Value | ||
| C-C (Phenyl) | Value | ||
| N-C-N | Value | ||
| C-C-C (Phenyl) | Value |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.comyoutube.com
HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO : This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. youtube.com
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sapub.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the likely sites for electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Data
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the excited states of molecules. nih.govnih.gov This method is essential for understanding and predicting the photophysical properties of a compound, such as its absorption and emission of light. TD-DFT calculations can simulate the electronic absorption spectrum by determining the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For a conjugated system like this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π → π* transitions within the perimidinone and phenyl moieties.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, offering deep insights into conformational dynamics and intermolecular interactions. nih.gov
For this compound, an MD simulation would place the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculate the interactions between the molecule and the solvent molecules over nanoseconds or longer. mdpi.com This would allow for the study of:
Conformational Flexibility : How the dihedral angle between the phenyl group and the perimidinone ring fluctuates over time.
Solvation Shell : The arrangement and dynamics of solvent molecules around the solute.
Hydrogen Bonding : The formation and lifetime of hydrogen bonds between the molecule (e.g., the carbonyl oxygen) and protic solvents.
Stability of Complexes : In studies involving perimidine derivatives, MD simulations have been used to evaluate the binding stability of ligands within the active sites of proteins. researchgate.net
Computational Prediction of Chemical Reactivity Descriptors
Based on the electronic properties derived from DFT calculations, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.
Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).
These parameters help in systematically comparing the reactivity of this compound with other related compounds.
Table 3: Calculated Chemical Reactivity Descriptors
| Parameter | Formula | Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Calculated Value |
| Electron Affinity (A) | -ELUMO | Calculated Value |
| Electronegativity (χ) | (I + A) / 2 | Calculated Value |
| Chemical Hardness (η) | (I - A) / 2 | Calculated Value |
In Silico Modeling of Molecular Interactions (e.g., protein-ligand docking with general interaction sites)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netmdpi.com
For this compound, docking studies would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity and identify the most stable binding pose. The analysis would reveal key intermolecular interactions, such as:
Hydrogen Bonds : With amino acid residues like serine, threonine, or aspartic acid.
Hydrophobic Interactions : Between the phenyl and methyl groups and nonpolar residues like leucine (B10760876) or valine.
π-π Stacking : Between the aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan.
Studies on related perimidine and pyrimidine (B1678525) compounds have successfully used molecular docking to identify potential inhibitors of various enzymes by predicting their binding modes and energies. researchgate.netnih.govlew.ro
Future Directions and Emerging Research Avenues in Perimidinone Chemistry
Development of Advanced Synthetic Methodologies for Complex Perimidinone Architectures
The synthesis of the perimidine core has traditionally involved the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds. nih.gov However, the demand for structurally complex and functionally diverse perimidinones necessitates the development of more sophisticated synthetic strategies. Future research is geared towards methodologies that offer greater efficiency, control, and access to novel chemical space.
Modern synthetic strategies applicable to polycyclic N-heterocycles, such as perimidinones, are moving beyond traditional multi-step processes. Key emerging areas include:
Tandem and Cascade Reactions: These strategies involve a sequence of intramolecular reactions to rapidly build molecular complexity from simpler starting materials. A two-stage "tandem strategy" has been described for benzofused nitrogen heterocycles, which could be adapted for perimidinone synthesis. nih.gov This approach allows for the construction of highly substituted systems in a convergent manner. nih.gov
C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful, atom-economical approach to modify the core structure of perimidinones without the need for pre-functionalized starting materials. This allows for late-stage diversification of the perimidinone scaffold, enabling the creation of a wide array of derivatives for screening and application.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, reproducibility, and scalability. The precise control over reaction parameters (temperature, pressure, reaction time) in microreactors can lead to higher yields and purities, which is particularly beneficial for optimizing the synthesis of complex heterocyclic systems.
Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, provide a highly efficient route to complex molecules. Developing novel MCRs for perimidinones could dramatically shorten synthetic pathways and facilitate the creation of diverse molecular libraries.
| Methodology | Description | Advantages | Potential Challenges |
|---|---|---|---|
| Classical Condensation | Stepwise reaction, typically between a diamine and a carbonyl compound. | Well-established, reliable for simple structures. | Often requires harsh conditions, limited complexity, multi-step for functionalization. |
| Tandem/Cascade Reactions | Multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov | High efficiency, rapid increase in molecular complexity. acs.org | Requires careful substrate design and reaction optimization. |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Atom economy, late-stage diversification, access to novel derivatives. ethz.ch | Selectivity can be a major challenge; may require specific directing groups or catalysts. |
| Flow Chemistry | Reactants are continuously pumped through a reactor. | Precise control, improved safety and scalability, higher yields. | Requires specialized equipment, potential for channel clogging. |
| Multi-component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | High convergence, step economy, rapid library synthesis. | Discovery of new, effective MCRs for specific scaffolds can be difficult. |
Exploration of Perimidinone Derivatives in Novel Materials Science Applications
The unique photophysical and electronic properties of the perimidine scaffold make its derivatives prime candidates for use in materials science. The extended π-conjugated system and the presence of nitrogen atoms create opportunities for tuning electronic behavior, making these compounds suitable for a range of applications.
Future research will likely focus on the following areas:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine (B1678525) derivatives are already recognized for their potential in OLEDs, serving as building blocks for emitters, host materials, and electron-transporting layers. researchgate.netnbinno.comnih.gov Their electron-deficient nature is a key attribute for these applications. researchgate.netnih.gov By modifying the perimidinone core, for example by attaching various donor and acceptor groups to the 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one structure, it is possible to tune the emission color, efficiency, and charge-transport properties of the resulting materials. nih.govktu.edu Research into thermally activated delayed fluorescence (TADF) emitters based on pyrimidine cores is a particularly promising avenue. researchgate.net
Fluorescent Probes and Sensors: The fluorescence of perimidinone derivatives can be sensitive to their local environment (e.g., pH, polarity, presence of specific ions or molecules). This opens the door to designing novel fluorescent sensors. For instance, a pyrimidine-based sensor has been developed into fluorescent organic nanoparticles for the selective detection of Pseudomonas aeruginosa. nih.gov This suggests that perimidinone-based probes could be engineered for applications in biological imaging and environmental monitoring.
Organic Semiconductors: The planar structure and π-stacking capabilities of perimidinones could be exploited in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to modify the molecular structure allows for the fine-tuning of frontier molecular orbital energy levels (HOMO/LUMO) to optimize performance in electronic devices.
| Application Area | Key Perimidinone Property | Research Objective |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient core, tunable emission via substitution. researchgate.netnih.gov | Develop high-efficiency blue emitters, TADF materials, and stable host materials. researchgate.netnih.gov |
| Fluorescent Probes/Sensors | Environment-sensitive fluorescence (solvatochromism), potential for specific binding sites. | Design selective and sensitive probes for metal ions, pH, biomolecules, and pathogens. nih.gov |
| Organic Field-Effect Transistors (OFETs) | Planar structure, potential for π-π stacking, tunable HOMO/LUMO levels. | Engineer molecules with high charge carrier mobility for use as p-type or n-type semiconductors. |
| Corrosion Inhibitors | Presence of N-heteroatoms allows for strong adsorption on metal surfaces. | Create highly effective, environmentally friendly corrosion inhibitors for various metals and alloys. |
Advanced Spectroscopic Techniques for In Situ and Real-Time Reaction Monitoring
Understanding the mechanism and kinetics of chemical reactions is crucial for optimizing synthetic routes. Traditional methods often rely on quenching the reaction and analyzing aliquots, which may not capture the full picture, especially for fast reactions or unstable intermediates. Advanced in situ spectroscopic techniques allow chemists to "watch" reactions as they happen.
For the synthesis of perimidinones, the following techniques are poised to make a significant impact:
Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. mpg.de With the development of fast multidimensional NMR techniques and flow NMR setups, it is now possible to monitor complex organic reactions in real time. nih.govrsc.org This can provide detailed information on the concentrations of reactants, intermediates, and products as a function of time, helping to elucidate complex reaction networks and identify previously unobserved transient species. mpg.denih.gov
Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy is well-suited for in situ monitoring. spectroscopyonline.com It is particularly effective for observing changes in covalent bonds within non-polar environments and is often insensitive to the solvent, which simplifies spectral analysis. spectroscopyonline.com Fiber-optic probes can be directly inserted into a reaction vessel, even under harsh conditions like high pressure or microwave synthesis, to track the progress of perimidinone formation. spectroscopyonline.comresearchgate.net
| Technique | Information Provided | Advantages for Perimidinone Synthesis | Limitations |
|---|---|---|---|
| Real-Time NMR | Detailed structural information, quantitative concentration data of all soluble species. rsc.org | Unambiguous identification of intermediates and products; provides rich kinetic data. nih.gov | Lower sensitivity compared to other methods; requires specialized probes (flow tube) or inserts. mpg.de |
| Raman Spectroscopy | Vibrational modes (bond formation/breaking), functional group analysis. spectroscopyonline.com | Non-invasive, compatible with aqueous and non-polar solvents, can be used in flow or batch reactors. spectroscopyonline.comsemanticscholar.org | Weak signal (Raman scattering is an inefficient process); fluorescence can interfere with the signal. |
| FT-IR Spectroscopy | Vibrational modes, particularly sensitive to polar functional groups (e.g., C=O). | High sensitivity, rapid data acquisition. | Strong solvent absorption can obscure important spectral regions; water is a problematic solvent. |
Integration of Machine Learning and Artificial Intelligence for De Novo Perimidinone Design and Property Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are discovered. The chemical space of possible perimidinone derivatives is vast, and synthesizing and testing them all is impossible. AI and machine learning (ML) offer powerful tools to navigate this space efficiently. rsc.org
Key emerging applications in perimidinone chemistry include:
Property Prediction: Machine learning models, particularly graph neural networks, can be trained on existing data to predict the properties of new, unsynthesized molecules. chemrxiv.orgresearch.googlenih.gov By inputting the structure of a novel perimidinone derivative, these models could predict its electronic properties (for materials science), solubility, or even potential biological activity, allowing researchers to prioritize the most promising candidates for synthesis. research.googleresearchgate.net
De Novo Design using Generative Models: Instead of just predicting properties of given molecules, generative models can design new molecules from scratch. rsc.org Techniques like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can learn the underlying patterns of known perimidinones and then generate novel structures that are predicted to have desired properties. rsc.orgarxiv.orgnih.gov For example, a generative model could be tasked with designing a perimidinone with specific absorption and emission wavelengths for an OLED application. nih.govresearchgate.net This accelerates the discovery of innovative functional materials. rsc.orgnih.gov
| AI/ML Approach | Application | Description | Expected Outcome |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Statistical models that correlate molecular descriptors with experimental properties. arxiv.org | Rapid screening of virtual libraries to identify candidates with desired properties. |
| Graph Neural Networks (GNNs) | Property Prediction | Deep learning models that operate directly on the molecular graph, learning features automatically. chemrxiv.orgnih.gov | More accurate and generalizable property predictions compared to traditional QSAR. research.google |
| Variational Autoencoders (VAEs) | De Novo Design | Generative models that map molecules to a continuous latent space, allowing for optimization and generation of new structures. arxiv.org | Novel perimidinone structures optimized for specific properties (e.g., high fluorescence quantum yield). |
| Generative Adversarial Networks (GANs) | De Novo Design | Two competing neural networks (a generator and a discriminator) are trained to produce novel, realistic molecular structures. nih.govnih.govyoutube.com | Generation of diverse and novel perimidinone scaffolds that may not be accessible through conventional design. researchgate.netresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
